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Compound of Interest

Compound Name: IGF-1R inhibitor-3

Cat. No.: B15136754 Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals to assess the inhibitory activity of IGF-1R inhibitor-3 against the

Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.

Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a

crucial role in cell growth, proliferation, and survival.[1][2][3] Dysregulation of the IGF-1R

signaling pathway is implicated in the development and progression of various cancers.[4][5][6]

IGF-1R inhibitor-3 is an allosteric inhibitor of the IGF-1R kinase with a reported IC50 of 0.2

µM.[7] This document outlines protocols for in vitro kinase assays to determine the potency and

selectivity of IGF-1R inhibitor-3 and similar compounds.

IGF-1R Signaling Pathway
Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation of

specific tyrosine residues within its intracellular kinase domain.[2] This activation triggers the

recruitment and phosphorylation of substrate proteins, primarily Insulin Receptor Substrate

(IRS) and Shc.[4] Phosphorylated IRS and Shc proteins then serve as docking sites for various

signaling molecules, leading to the activation of two major downstream pathways: the

PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation, and the Ras/MAPK

pathway, which is primarily involved in cell growth and differentiation.[1][4][8]
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IGF-1R Signaling Pathway and Point of Inhibition.

Quantitative Data Summary
The following table summarizes the inhibitory activity of various compounds against IGF-1R.

This data is essential for comparing the potency and selectivity of IGF-1R inhibitor-3.
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Compound Target(s) IC50 (nM) Notes

IGF-1R inhibitor-3 IGF-1R 200 Allosteric inhibitor.[7]

Linsitinib (OSI-906) IGF-1R, InsR 35, 75
Selective inhibitor of

IGF-1R.[9]

NVP-AEW541 IGF-1R, InsR 150, 140
Potent inhibitor of

IGF-1R and InsR.[9]

BMS-754807 IGF-1R, InsR 1.8, 1.7
Potent and reversible

inhibitor.[9]

GSK1838705A IGF-1R, InsR, ALK 2.0, 1.6, 0.5 Potent inhibitor.[9]

Picropodophyllin

(PPP)
IGF-1R 1

Specific IGF-1R

inhibitor.[10]

GSK1904529A IGF-1R, IR 27, 25
Specific inhibitor of

IGF-1R and IR.[10]

Experimental Protocols
Three common methods for assessing kinase activity are detailed below. The choice of assay

will depend on available equipment and specific experimental goals.

ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a

luminescent signal that is proportional to kinase activity.[6][11]
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ADP-Glo™ Kinase Assay Workflow.
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Reagent Preparation:

Prepare IGF1R Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM

MnCl2, 50μM DTT.[6]

Dilute recombinant human IGF-1R enzyme, substrate peptide (e.g., Poly(Glu,Tyr) 4:1),

ATP, and IGF-1R inhibitor-3 to desired concentrations in Kinase Buffer.

Assay Procedure (384-well plate format):

Add 1 µl of IGF-1R inhibitor-3 or DMSO vehicle control to the wells.[6]

Add 2 µl of diluted IGF-1R enzyme.[6]

Add 2 µl of the substrate/ATP mixture to initiate the reaction.[6]

Incubate the plate at room temperature for 60 minutes.[6]

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop

the kinase reaction and deplete the remaining ATP.[6]

Add 10 µl of Kinase Detection Reagent.[6]

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a

luminescent signal.[6]

Measure luminescence using a plate reader.[6]

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Kinase Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.benchchem.com/product/b15136754?utm_src=pdf-body
https://www.benchchem.com/product/b15136754?utm_src=pdf-body
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/igf1r-kinase-assay-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is a traditional and highly sensitive method that measures the incorporation of a

radiolabeled phosphate from [γ-³³P]-ATP into a substrate peptide.

Reaction Setup:

Prepare a reaction mixture containing: 50 mM Tris, pH 7.5, 0.1 mM EGTA, 0.1 mM

Na3VO4, 0.1% β-mercaptoethanol, a suitable substrate peptide (e.g., 250 µM

KKKSPGEYVNIEFG), 10 mM MnCl2, and 10 mM MgAcetate.[12]

Add recombinant IGF-1R (h) enzyme to the mixture.

Add varying concentrations of IGF-1R inhibitor-3 or DMSO vehicle.

Initiation and Incubation:

Initiate the reaction by adding [γ-³³P]-ATP.[12]

Incubate the reaction for 40 minutes at room temperature.[12]

Stopping and Detection:

Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.[12]

Spot an aliquot of the reaction mixture onto a filter paper.[12]

Wash the filter four times for 4 minutes each in 0.425% phosphoric acid and once in

methanol.[12]

Dry the filter and measure the incorporated radioactivity using a scintillation counter.[12]

Data Analysis:

Determine the amount of ³³P incorporated into the substrate for each inhibitor

concentration.

Calculate the percentage of inhibition and determine the IC50 value as described for the

ADP-Glo™ assay.
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LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This assay measures the binding of the inhibitor to the kinase. It utilizes a europium-labeled

antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket.

Inhibition is detected as a decrease in the TR-FRET signal.[13]

Reagent Preparation:

Prepare 1X Kinase Buffer A: 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01%

Brij-35.[13]

Prepare a dilution series of IGF-1R inhibitor-3.

Prepare a mixture of IGF-1R kinase and Eu-anti-His Tag Antibody.

Prepare the Kinase Tracer 236 solution.[13]

Assay Procedure (384-well plate format):

Add 5 µL of the test compound dilution.[13]

Add 5 µL of the kinase/antibody mixture.[13]

Add 5 µL of the tracer.[13]

Incubate for 1 hour at room temperature, protected from light.[13]

Detection:

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and

615 nm.[13]

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).[13]

Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
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General Considerations
Enzyme Titration: For each assay, it is crucial to first perform an enzyme titration to

determine the optimal enzyme concentration that results in a robust signal within the linear

range of the assay.

ATP Concentration: For ATP-competitive inhibitors, the IC50 value can be influenced by the

ATP concentration. It is recommended to perform the assay at an ATP concentration close to

the Km value for the kinase.

Controls: Always include positive (no inhibitor) and negative (no enzyme) controls to ensure

the assay is performing correctly. A known inhibitor, such as Staurosporine, can also be used

as a reference compound.[12]

DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells

and is kept low (typically ≤1%) to avoid solvent effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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